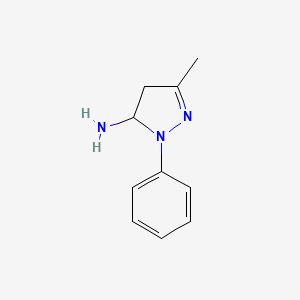
2,6-Dimethylquinoline-8-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethylquinoline-8-thiol is a chemical compound belonging to the quinoline family. Quinolines are nitrogen-containing heterocyclic aromatic compounds that have significant applications in medicinal, synthetic organic chemistry, and industrial chemistry . The presence of thiol (-SH) group in this compound adds unique chemical properties, making it a valuable compound for various scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylquinoline-8-thiol can be achieved through several methods. One common approach involves the nucleophilic substitution reaction (S_N2) using thiourea as a source of sulfur. The reaction of thiourea with an alkyl halide, such as 2,6-dimethylquinoline, forms an intermediate isothiouronium salt, which upon hydrolysis yields the desired thiol compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of heterogeneous and reusable catalysts, such as NaHSO_4·SiO_2, has been reported to be effective in the synthesis of quinoline derivatives, providing an environmentally benign and cost-effective protocol .
化学反应分析
Types of Reactions
2,6-Dimethylquinoline-8-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: The thiol group can participate in substitution reactions to form thioethers or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and potassium permanganate (KMnO_4).
Reduction: Reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) are used.
Substitution: Alkyl halides or acyl chlorides are commonly used reagents for substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Sulfides.
Substitution: Thioethers, thioesters.
科学研究应用
2,6-Dimethylquinoline-8-thiol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 2,6-Dimethylquinoline-8-thiol involves its interaction with molecular targets through the thiol group. The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to the modulation of various biochemical pathways. The compound’s ability to undergo redox reactions also contributes to its biological activity, affecting cellular processes such as oxidative stress and signal transduction .
相似化合物的比较
Similar Compounds
2-Methylquinoline: Lacks the thiol group, making it less reactive in certain chemical reactions.
6-Methoxyquinaldine: Contains a methoxy group instead of a thiol group, leading to different chemical properties and applications.
8-Methoxyquinaldine: Similar to 6-methoxyquinaldine but with the methoxy group at a different position.
Uniqueness
2,6-Dimethylquinoline-8-thiol is unique due to the presence of both methyl and thiol groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various scientific and industrial applications.
属性
CAS 编号 |
53971-50-9 |
|---|---|
分子式 |
C11H11NS |
分子量 |
189.28 g/mol |
IUPAC 名称 |
2,6-dimethylquinoline-8-thiol |
InChI |
InChI=1S/C11H11NS/c1-7-5-9-4-3-8(2)12-11(9)10(13)6-7/h3-6,13H,1-2H3 |
InChI 键 |
MSEAUFLXTJMLKM-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C=C1)C=C(C=C2S)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


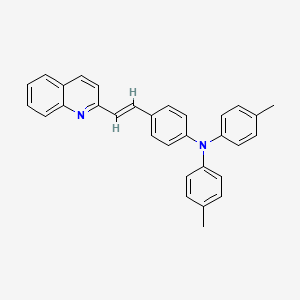
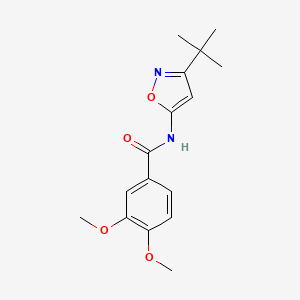
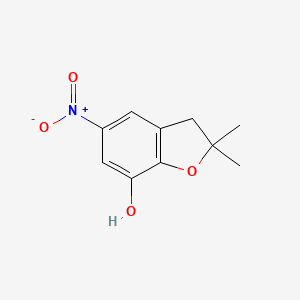
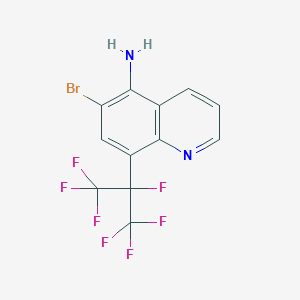

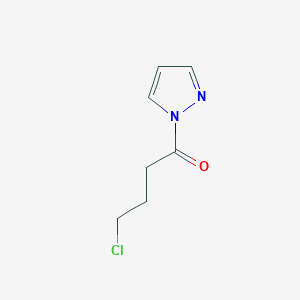
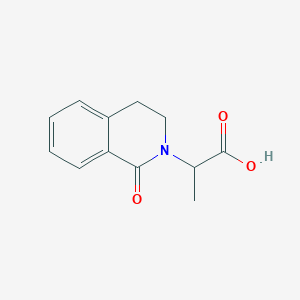

![1-Ethyl-3-(pyridin-4-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12883845.png)

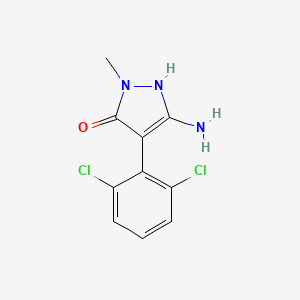
![3-(3,5-Dimethylphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12883863.png)
